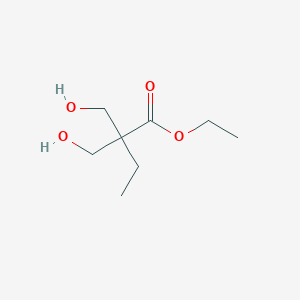

Ethyl 2,2-bis(hydroxymethyl)butanoate

Description

Properties

CAS No. |

906749-80-2 |

|---|---|

Molecular Formula |

C8H16O4 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

ethyl 2,2-bis(hydroxymethyl)butanoate |

InChI |

InChI=1S/C8H16O4/c1-3-8(5-9,6-10)7(11)12-4-2/h9-10H,3-6H2,1-2H3 |

InChI Key |

WHBCVAVNPGLQKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)(CO)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-bis(hydroxymethyl)butanoate can be synthesized through the reaction of methyl butyrate with formaldehyde in the presence of an organic alkali catalyst . The reaction typically involves the following steps:

Reactants: Methyl butyrate and formaldehyde.

Catalyst: Organic alkali catalyst.

Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-bis(hydroxymethyl)butanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butanoic acid and ethanol.

Esterification: The compound can participate in esterification reactions to form other esters.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst.

Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

Major Products Formed

Hydrolysis: Butanoic acid and ethanol.

Reduction: Primary alcohols.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Ethyl 2,2-bis(hydroxymethyl)butanoate serves as an important intermediate in the synthesis of various chemical compounds. It is notably utilized in the production of polyurethanes and other polymers due to its ability to act as a crosslinking agent. The compound's structure allows it to enhance the mechanical properties and thermal stability of the resulting materials.

In polymer chemistry, this compound is used to produce water-soluble polyurethane systems. Its hydrophilic nature improves the solubility and dispersion of the polymers in aqueous environments, making it suitable for coatings and adhesives.

- Case Study: A study demonstrated that incorporating this compound into polyurethane formulations resulted in enhanced flexibility and adhesion properties, which are crucial for applications in coatings for textiles and construction materials .

Medicinal Chemistry

Recent research has explored the potential of this compound as a precursor for bioactive compounds. Its derivatives have shown promise in anticancer research, particularly through modifications that enhance their biological activity.

- Case Study: In a study focusing on novel derivatives of bis(hydroxymethyl) alkanoates, compounds derived from this compound exhibited significant antiproliferative effects against human breast cancer cells (MDA-MB-231). The mechanism involved apoptosis induction and cell cycle arrest .

Environmental Applications

The compound is also being investigated for its role in environmental chemistry. Its ability to form biodegradable polymers makes it an attractive candidate for reducing plastic waste.

Mechanism of Action

The mechanism of action of ethyl 2,2-bis(hydroxymethyl)butanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanoic acid and ethanol, which can then participate in further biochemical reactions. The hydroxymethyl groups provide additional sites for chemical modifications, enhancing its versatility in various applications .

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl 2,2-Bis(hydroxymethyl)butanoate and Related Compounds

Key Observations :

- Hydrophilicity: this compound’s hydroxymethyl groups enhance water solubility compared to aromatic esters like ethyl 2-methoxybenzoate or methyl benzoate, which are more lipophilic due to their aromatic rings .

- Reactivity: The acid form (2,2-bis(hydroxymethyl)butanoic acid) exhibits carboxylic acid reactivity (e.g., salt formation), while the ethyl ester is more stable but susceptible to hydrolysis under acidic or alkaline conditions .

- Applications : Unlike flavor-focused benzoates (e.g., ethyl 2-methoxybenzoate ), the target compound’s polyol structure aligns with industrial uses in crosslinked polymers or drug delivery systems.

Biological Activity

Ethyl 2,2-bis(hydroxymethyl)butanoate is a compound that has garnered attention in various fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its two hydroxymethyl groups attached to a butanoate backbone. This structure contributes to its solubility and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxymethyl groups enhances the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties. This can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi. The mechanism likely involves disruption of microbial cell membranes or inhibition of metabolic pathways.

- Anticancer Potential : Research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines. Its ability to induce apoptosis in cancer cells has been a focal point for further investigation.

Antioxidant Activity

A study conducted by Kramata et al. demonstrated that compounds with hydroxymethyl substitutions exhibit significant antioxidant activity, which is crucial for protecting cellular components from oxidative damage . this compound was shown to reduce reactive oxygen species (ROS) levels in vitro.

Antimicrobial Properties

Research published in MDPI highlighted the antimicrobial efficacy of various hydroxymethyl derivatives against pathogenic microorganisms. This compound was tested against strains of E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentration (MIC) values indicating significant antimicrobial activity .

Anticancer Activity

A pivotal study focused on the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated an IC50 value of approximately 15 µM against MDA-MB-231 breast cancer cells, indicating potent antiproliferative effects. Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

| Activity | Target | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antioxidant | ROS Scavenging | N/A | Free radical scavenging |

| Antimicrobial | E. coli | 32 µg/mL | Membrane disruption |

| Staphylococcus aureus | 25 µg/mL | Metabolic inhibition | |

| Anticancer | MDA-MB-231 (Breast Cancer) | 15 µM | Apoptosis induction via caspase activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.